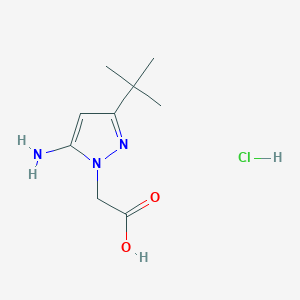![molecular formula C9H14BClN2O2 B1376650 [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride CAS No. 1485418-79-8](/img/structure/B1376650.png)
[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride
Overview
Description
[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride: is a boronic acid derivative that has gained attention in the field of medicinal chemistry. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, which is further bonded to a boronic acid group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride typically involves the following steps:
Formation of Pyrrolidine-Pyridine Intermediate: The initial step involves the reaction of pyridine with pyrrolidine under controlled conditions to form the pyrrolidine-pyridine intermediate.
Boronic Acid Introduction: The intermediate is then reacted with a boronic acid reagent, such as boronic acid or its derivatives, under catalytic conditions to introduce the boronic acid group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing purification techniques such as crystallization, filtration, and chromatography to obtain the pure compound.
Quality Control: Implementing stringent quality control measures to ensure the compound meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, under inert atmosphere.
Substitution: Halogenating agents, nucleophiles, under controlled temperature and pH conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyridine or pyrrolidine rings.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones on the pyridine or pyrrolidine rings.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, particularly in targeting specific biological pathways.
Diagnostic Agents: It is investigated as a component in diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It is studied for its potential use in agricultural chemicals to enhance crop protection and growth.
Mechanism of Action
The mechanism of action of [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly useful in drug development, where enzyme inhibition is a common strategy.
Comparison with Similar Compounds
- 6-(Hydroxymethyl)pyridine-3-boronic acid
- 5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-ylboronic acid hydrochloride
- 2-(Methylcarboxy)pyridine-5-boronic acid
Comparison:
- Structural Differences: While these compounds share a similar boronic acid group, they differ in the substituents on the pyridine and pyrrolidine rings.
- Reactivity: The presence of different functional groups affects their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structure and reactivity. For example, some may be more suitable for catalysis, while others are better for drug development.
Properties
IUPAC Name |
(6-pyrrolidin-1-ylpyridin-3-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2.ClH/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12;/h3-4,7,13-14H,1-2,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMHYIOWZAXVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


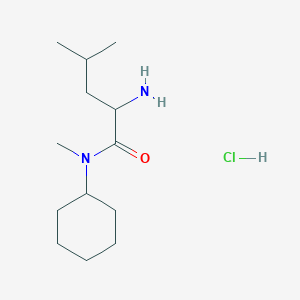
![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1376569.png)
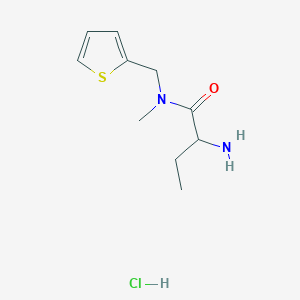

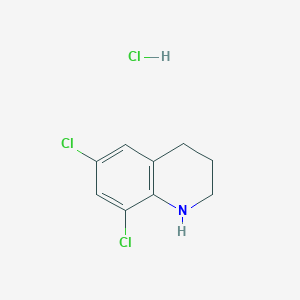
![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride](/img/structure/B1376577.png)

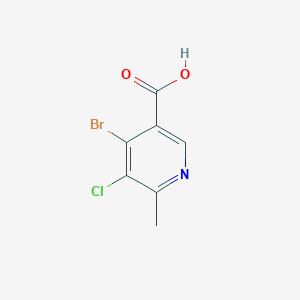
methanol](/img/structure/B1376583.png)
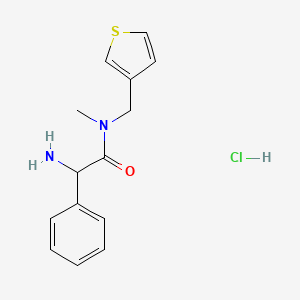
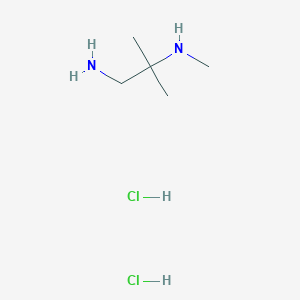
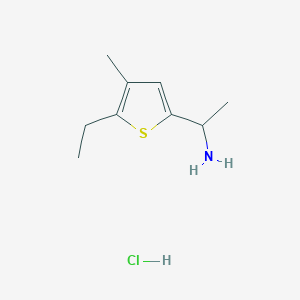
![[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1376588.png)
